molecular formula C8H8INO3 B13334107 Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13334107
M. Wt: 293.06 g/mol
InChI Key: ONYGULHBSKRMSX-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H8INO3. It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the iodination of a suitable pyridine precursor. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Reduction reactions produce alcohols or amines depending on the reducing agent used.
  • Oxidation reactions result in carboxylic acids or ketones.

Scientific Research Applications

Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

  • Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Comparison:

    Uniqueness: The presence of the iodine atom in Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate imparts unique reactivity compared to its halogenated counterparts. Iodine is a larger atom with different electronic properties, influencing the compound’s reactivity and interactions.

    Reactivity: Iodine-containing compounds generally undergo substitution reactions more readily than their bromine, chlorine, or fluorine analogs due to the weaker carbon-iodine bond.

    Applications: While all these compounds can be used in similar synthetic applications, the specific choice of halogen can affect the biological activity and pharmacokinetic properties of the resulting molecules.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 5-iodo-1-methyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H8INO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3

InChI Key

ONYGULHBSKRMSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(=O)OC)I

Origin of Product

United States

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